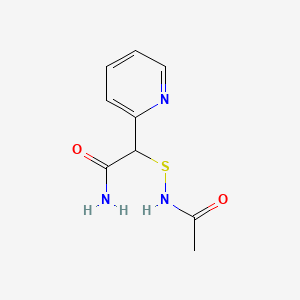

alpha-Acetamidothio-2-pyridineacetamide

Description

Properties

CAS No. |

32081-56-4 |

|---|---|

Molecular Formula |

C9H11N3O2S |

Molecular Weight |

225.27 g/mol |

IUPAC Name |

2-acetamidosulfanyl-2-pyridin-2-ylacetamide |

InChI |

InChI=1S/C9H11N3O2S/c1-6(13)12-15-8(9(10)14)7-4-2-3-5-11-7/h2-5,8H,1H3,(H2,10,14)(H,12,13) |

InChI Key |

PGEJXWOZKYIAJF-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NSC(C1=CC=CC=N1)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Thiolation of Pyridine-2-Acetamide

Pyridine-2-acetamide undergoes thiolation using sulfurizing agents like phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. For example, reaction with P₂S₅ in toluene under reflux replaces the amide oxygen with sulfur, yielding pyridine-2-thioacetamide.

Optimization Note : Microwave irradiation (100–120°C, 30 minutes) enhances reaction efficiency compared to thermal methods (6–8 hours).

Acetylation of Thiol Intermediate

The thiol intermediate is acetylated using acetic anhydride or acetyl chloride. In a typical procedure, pyridine-2-thioacetamide (1 eq) is stirred with acetic anhydride (1.5 eq) in DCM at 25°C for 2 hours, yielding alpha-acetamidothio-2-pyridineacetamide.

Side Reactions : Over-acetylation is minimized by controlling stoichiometry and reaction time.

Alternative Single-Pot Synthesis Using Cyrene-Based Catalysis

Green chemistry approaches utilize bio-derived solvents like Cyrene (dihydrolevoglucosenone) for amide bond formation. A mixture of pyridine-2-acetic acid, thioacetamide (1.2 eq), and tannic acid (10 mol%) in Cyrene is heated at 80°C for 3 hours, directly yielding the target compound.

Advantages :

- Eliminates toxic solvents (e.g., DMF, NMP).

- Achieves 85–90% conversion (based on similar acetamide syntheses).

Patent-Based Sulfonamido-Alkylation Strategy

A patent describing alpha-(n-sulfonamido)acetamide synthesis provides a template for functionalizing pyridineacetamide:

- Sulfonylation : Pyridine-2-acetamide (1 eq) reacts with p-chlorosulfonyl chloride (1.1 eq) in DCM using triethylamine (1.5 eq) as a base, forming a sulfonamide intermediate.

- Alkylation : The intermediate is treated with 2-fluoro-4-(1,2,4-oxadiazol-3-yl)benzyl bromide (1 eq) in acetonitrile with K₂CO₃ (2 eq) at 60°C for 6 hours.

Modification : Replacing benzyl bromide with thioacetyl chloride redirects the pathway toward thioacetamide formation.

Enzymatic Resolution for Chiral Variants

Though this compound lacks stereocenters, enzymatic methods from related patents could resolve racemic mixtures if chirality is introduced. For example:

- (R)-Aminotransferase catalyzes the stereoselective amination of ketone precursors in aqueous buffer (pH 7.5, 37°C).

Characterization and Validation

Synthesized compounds are validated via:

- NMR : Distinct peaks for acetamido (δ 2.1 ppm, singlet) and pyridine protons (δ 7.3–8.6 ppm).

- HRMS : Molecular ion peak at m/z 225.27 [M+H]⁺.

- HPLC : Purity >98% using C18 columns (acetonitrile/water gradient).

Challenges and Optimization Strategies

- Regioselectivity : Thiolation may occur at competing sites; directing groups (e.g., nitro) on the pyridine ring improve selectivity.

- Solvent Choice : Cyrene outperforms DMF in reducing side reactions (e.g., oxidation).

- Catalyst Loading : Tannic acid >10 mol% decreases yield due to gel formation.

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions

Alpha-Acetamidothio-2-pyridineacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioamide group to an amine.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Alpha-Acetamidothio-2-pyridineacetamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

Industry: Utilized in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of alpha-Acetamidothio-2-pyridineacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes. Detailed studies are required to elucidate the exact molecular targets and pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Group Analysis

The table below compares α-Acetamidothio-2-pyridineacetamide with structurally related compounds, emphasizing functional groups and molecular distinctions:

Key Observations :

- Thioether vs. In contrast, the nitro group in ranitidine complex nitroacetamide introduces strong electron-withdrawing effects, altering reactivity in synthetic pathways .

- Substituent Effects : The iodine atom in N-(2-hydroxy-5-iodopyridin-3-yl)acetamide increases molecular weight and polarizability, which may influence binding affinity in halogen-bonding interactions .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for alpha-Acetamidothio-2-pyridineacetamide, and how can purity be optimized during synthesis?

- Methodological Answer : The synthesis typically involves coupling 2-pyridineacetic acid derivatives with thioacetamide groups under controlled anhydrous conditions. Key steps include:

- Using HPLC or TLC ( ) to monitor reaction progress.

- Purification via column chromatography with silica gel (60–120 mesh) and elution gradients (e.g., ethyl acetate/hexane).

- Purity optimization requires rigorous solvent selection (e.g., acetonitrile for recrystallization) and characterization via H/C NMR and LC-MS ().

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation address common ambiguities?

- Methodological Answer :

- NMR : Focus on resolving aromatic proton signals (δ 7.5–8.5 ppm for pyridine) and acetamide protons (δ 2.0–2.5 ppm). Use DEPT-135 to distinguish CH groups.

- LC-MS : Confirm molecular ion peaks ([M+H]) and fragmentation patterns to validate the thioacetamide moiety.

- FT-IR : Identify C=O stretches (~1650 cm) and S-H bonds (~2550 cm) ( ).

Q. How can researchers assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer :

- Conduct accelerated stability studies in buffers (pH 1.2–7.4) at 37°C.

- Monitor degradation via UV-Vis spectroscopy (λ~260 nm for pyridine) and quantify using validated HPLC methods (ICH Q2 guidelines) ().

- Use Arrhenius plots to predict shelf-life .

Q. What in vitro bioactivity screening models are suitable for preliminary evaluation of this compound?

- Methodological Answer :

- Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity assays (MTT protocol).

- Assess enzyme inhibition (e.g., kinases) using fluorescence-based assays ( ).

- Include positive controls (e.g., doxorubicin) and statistical validation (ANOVA, p<0.05) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize the thioacetamide moiety for enhanced target binding?

- Methodological Answer :

- Synthesize analogs with modified sulfur substituents (e.g., methylthio, benzylthio).

- Perform molecular docking (AutoDock Vina) against target proteins (e.g., EGFR kinase) to predict binding affinities.

- Validate with surface plasmon resonance (SPR) for kinetic analysis ( ).

Q. What strategies resolve contradictions between computational predictions and experimental bioactivity data for this compound?

- Methodological Answer :

- Re-evaluate force field parameters in docking simulations (e.g., solvent effects, protonation states).

- Validate in vitro results with orthogonal assays (e.g., Western blot for target protein inhibition).

- Apply machine learning (Random Forest) to identify outliers in datasets ( ).

Q. How can a validated LC-MS/MS method be developed for quantifying trace metabolites of this compound in biological matrices?

- Methodological Answer :

- Optimize ESI parameters (capillary voltage: 3.5 kV; source temperature: 150°C).

- Use MRM transitions (e.g., m/z 253 → 154 for quantification).

- Validate per ICH Q2(R2): linearity (R >0.99), LOD (0.1 ng/mL), and recovery (85–115%) ().

- Matrix Effects : Mitigate using isotopically labeled internal standards (e.g., C-analogs) .

Q. What mechanistic studies are required to elucidate the role of the pyridine ring in modulating cellular uptake?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.